1-Amino-2-methylhexan-2-ol
Overview
Description
1-Amino-2-methylhexan-2-ol is an organic compound with the molecular formula C7H15NO. It is a secondary amine and a secondary alcohol, making it a versatile molecule in various chemical reactions and applications. This compound is known for its potential use in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methylhexan-2-ol can be synthesized through several methods, including the reduction of corresponding nitriles or the amination of alcohols. One common synthetic route involves the reaction of 2-methylhexan-2-ol with ammonia in the presence of a suitable catalyst under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methylhexan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated amines.
Scientific Research Applications
1-Amino-2-methylhexan-2-ol has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-2-methylhexan-2-ol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug development, it may act as a precursor to active pharmaceutical ingredients, affecting biological targets and pathways.
Comparison with Similar Compounds
2-Methyl-1-hexanol
2-Amino-2-methylhexan-1-ol
2-Methyl-2-hexanol
Properties
IUPAC Name |
1-amino-2-methylhexan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-7(2,9)6-8/h9H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDJXHDBQNHQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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